molecular formula C13H13ClN2O2 B1426926 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline CAS No. 1484947-87-6

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline

Cat. No.: B1426926
CAS No.: 1484947-87-6
M. Wt: 264.71 g/mol
InChI Key: NRQNGGYQCJFPFP-UHFFFAOYSA-N
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Description

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . This compound is characterized by the presence of a chloro group, a methoxypyridinyl group, and an aniline moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline typically involves the reaction of 3-chloro-4-nitroaniline with 6-methoxypyridin-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]benzene
  • 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]phenol
  • 3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]pyridine

Uniqueness

3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-17-13-4-2-3-10(16-13)8-18-12-6-5-9(15)7-11(12)14/h2-7H,8,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQNGGYQCJFPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)COC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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